9s,13r-12-Oxophytodienoic Acid 9s,13r-12-Oxophytodienoic Acid 9s,13r-12-Oxophytodienoic Acid is a prostanoid.
Brand Name: Vulcanchem
CAS No.:
VCID: VC20885463
InChI: InChI=1S/C18H28O3/c1-2-3-7-11-16-15(13-14-17(16)19)10-8-5-4-6-9-12-18(20)21/h3,7,13-16H,2,4-6,8-12H2,1H3,(H,20,21)/b7-3-/t15-,16+/m0/s1
SMILES: CCC=CCC1C(C=CC1=O)CCCCCCCC(=O)O
Molecular Formula: C18H28O3
Molecular Weight: 292.4 g/mol

9s,13r-12-Oxophytodienoic Acid

CAS No.:

Cat. No.: VC20885463

Molecular Formula: C18H28O3

Molecular Weight: 292.4 g/mol

* For research use only. Not for human or veterinary use.

9s,13r-12-Oxophytodienoic Acid -

Specification

Molecular Formula C18H28O3
Molecular Weight 292.4 g/mol
IUPAC Name 8-[(1S,5R)-4-oxo-5-[(Z)-pent-2-enyl]cyclopent-2-en-1-yl]octanoic acid
Standard InChI InChI=1S/C18H28O3/c1-2-3-7-11-16-15(13-14-17(16)19)10-8-5-4-6-9-12-18(20)21/h3,7,13-16H,2,4-6,8-12H2,1H3,(H,20,21)/b7-3-/t15-,16+/m0/s1
Standard InChI Key PMTMAFAPLCGXGK-TTXFDSJOSA-N
Isomeric SMILES CC/C=C\C[C@@H]1[C@H](C=CC1=O)CCCCCCCC(=O)O
SMILES CCC=CCC1C(C=CC1=O)CCCCCCCC(=O)O
Canonical SMILES CCC=CCC1C(C=CC1=O)CCCCCCCC(=O)O

Introduction

Chemical Structure and Properties

Molecular Formula and Structural Characteristics

9s,13r-12-Oxophytodienoic acid has the molecular formula C18H28O3, containing 18 carbon atoms arranged in a specific configuration . The compound features a cyclopentenone ring structure with an α,β-unsaturated carbonyl group that gives it reactive electrophilic properties essential for its biological activity . This reactive group enables OPDA to form covalent bonds with cellular proteins containing nucleophilic amino acid residues, particularly those with thiol groups, thus modifying their function and activating downstream signaling events.

The double bonds at positions 10 and 15 are in the Z (cis) configuration, as indicated by the alternative name (9R,13R)-12-Oxo-phyto-10Z,15Z-dienoic acid . This specific stereochemistry is critical for the compound's biological activity and receptor recognition. The molecular structure combines lipophilic properties with the ability to engage in hydrogen bonding, enabling it to interact with cellular membranes and various protein targets.

Stereochemical Configuration

The stereochemistry of 9s,13r-12-Oxophytodienoic acid is particularly important for its biological function. The compound possesses two stereogenic centers at positions 9 and 13, with the 9s,13r configuration (also referred to as 9R,13R in some literature) . This specific stereochemical arrangement determines how the molecule interacts with target proteins and receptors within the plant cell. The natural isomer found in plants typically has this configuration, which is generated by the stereospecific action of allene oxide cyclase during biosynthesis .

Reactive Properties

A distinguishing feature of OPDA is its reactive electrophilic α,β-unsaturated carbonyl group, which enables the compound to participate in Michael addition reactions with nucleophilic cellular targets . This reactivity represents a key aspect of OPDA's signaling mechanism, allowing it to modify protein function through covalent binding. The reactivity of this functional group also necessitates cellular mechanisms to control OPDA levels and prevent potential cytotoxicity, including conjugation with glutathione and incorporation into galactolipids .

Biosynthesis and Metabolism

The Octadecanoid Pathway

OPDA synthesis occurs primarily through the octadecanoid pathway in plant chloroplasts. This pathway begins with polyunsaturated fatty acids, particularly linolenic acid (18:3) and hexadecatrienoic acid (16:3), which are stored predominantly as esterified monogalactosyldiacylglycerol (MGDG) in plant membranes . The biosynthetic process is initiated in response to various biotic and abiotic stresses, including herbivory, pathogen attack, extreme temperatures, and tissue injury .

The first step in the pathway involves hydroperoxidation, where 13-lipoxygenases add molecular oxygen to the fatty acid precursors. This reaction produces 13(S)-hydroperoxy-octadecatrienoic acid and 11(S)-hydroperoxy-hexadecatrienoic acid from 18:3 and 16:3 fatty acids, respectively . These hydroperoxy compounds serve as substrates for the next enzymatic step in the pathway.

Enzymatic Conversions

Following hydroperoxidation, allene oxide synthase transforms the intermediates into (13S)12,13-epoxy-octadecatrienoic acid and (11S)10,11-epoxy-octadecatrienoic acid. Subsequently, allene oxide cyclase catalyzes the cyclization of these epoxy compounds to yield cis-(+)-OPDA and dinor-OPDA (collectively referred to as OPDA) . These enzymes function with high stereospecificity to ensure the correct configuration of the resulting products.

The production of OPDA represents a branch point in the jasmonate biosynthetic pathway. While some OPDA molecules proceed to jasmonic acid synthesis through β-oxidation in peroxisomes, others remain as functional signaling molecules or undergo alternative modifications . Transportation of OPDA from chloroplasts to peroxisomes occurs through specific membrane proteins, including OPDAT1, JASSY, and the peroxisomal ATP-binding transporter COMATOSE .

Alternative Metabolic Fates

Beyond conversion to jasmonic acid, OPDA can undergo several alternative metabolic transformations. A portion of synthesized OPDA is conjugated with glutathione (GSH) to form OPDA-GSH conjugates, while another portion binds with galactolipids to form compounds known as "arabidopsides" . These alternative metabolic products may serve various functions, including detoxification, storage, or signaling.

The OPDA-GSH conjugates are thought to facilitate vacuolar delivery for maintaining cellular-level homeostasis of OPDA, potentially preventing toxicity or negative effects on physiological and molecular processes . Arabidopsides, meanwhile, may interact with plant plasma membrane lipids such as glycosyl inositol phosphor ceramides, potentially modifying membrane organization and triggering defense mechanism activation .

Biological Functions and Signaling Mechanisms

Role in Plant Defense Responses

OPDA plays a critical role in activating plant defense responses against various pathogens and herbivores. Studies with mutants impaired in OPDA conversion to JA (such as opr3) have shown that OPDA signaling alone can confer resistance against fungal pathogens like Alternaria brassicicola and Scerotinia sclerotiarum, as well as insect herbivores like Bradysia impatiens . This demonstrates that OPDA possesses defense-activating properties independent of its role as a JA precursor.

The defense responses mediated by OPDA include:

  • Stimulation of callose deposition, forming a cell wall barrier at infection sites that prevents cell-to-cell spread of microbes and limits insect feeding and colonization

  • Activation of NADPH oxidase (RBOHF) leading to transient reactive oxygen species (ROS) production through interaction with abscisic acid pathways

  • Regulation of specific defense genes independently of the JA pathway

Interaction with Phytohormone Networks

OPDA engages in complex crosstalk with multiple phytohormone signaling networks, including those of JA, salicylic acid (SA), abscisic acid (ABA), and ethylene (ET) . The table below summarizes key interactions between OPDA and other phytohormone pathways:

PhytohormoneInteraction with OPDAFunctional Outcome
Jasmonic Acid (JA)Precursor-product relationship; some overlapping but distinct gene regulationCoordinated defense against necrotrophs and herbivores
Salicylic Acid (SA)Antagonistic relationshipBalanced defense against biotrophs and necrotrophs
Abscisic Acid (ABA)OPDA triggers ABA accumulationActivation of RBOHF and ROS production; callose deposition
Ethylene (ET)Synergistic interactionEnhanced defense response
AuxinOPDA suppresses auxin signalingPrioritization of defense over growth

This intricate network of interactions allows plants to fine-tune their responses to specific stresses while balancing growth and defense requirements .

Molecular Mechanisms of Action

Interaction with CYP20-3

A key aspect of OPDA signaling involves its interaction with the chloroplast-localized cyclophilin CYP20-3. Under stress conditions that elevate OPDA levels, OPDA binds to CYP20-3, stimulating it to form a complex with serine acetyltransferase1 (SAT1) . This interaction subsequently triggers the formation of a hetero-oligomeric Cysteine synthase complex (CSC) with O-acetylserine(thiol)lyase B (OASTL-B) .

The formation of this complex leads to enhanced production of cysteine and subsequently thiol metabolites such as glutathione (GSH), which increases cellular reduction potential . This enhanced redox capacity then coordinates the expression of a subset of OPDA-responsive genes that activate and calibrate pathogen defense and stress adaptation processes. Studies with CYP20-3 knockout mutants (cyp20-3) have shown enhanced susceptibility to necrotrophic fungi, oomycetes, and nematodes, confirming the importance of this signaling pathway in plant defense .

Redox Signaling and Retrograde Communication

OPDA functions as an autonomous metabolic messenger that connects stress cues to the readjustment of cellular redox homeostasis . This triggers retrograde signaling from chloroplasts to the nucleus, regulating the expression of defense genes. By modulating thiol metabolism through the CYP20-3 pathway, OPDA influences cellular redox status, which serves as a critical signal for stress adaptation.

This mechanism represents a sophisticated integration of stress perception and response, where OPDA acts as both a stress signal and an effector that modifies cellular physiology. The connection between OPDA signaling and redox homeostasis ensures that plants can respond appropriately to oxidative stresses caused by various environmental factors, including pathogen attack, tissue injury, excess light, temperature extremes, and drought or salinity .

Physiological Roles and Research Findings

Growth-Defense Coordination

Studies have shown that OPDA accumulation during stress acclimation is accompanied by increased levels of reduced, non-protein thiols on a timescale of hours . This initial response reprograms cellular redox homeostasis and can lead to elevated photosynthesis and nutrient acquisition, providing plants with tolerance to constant and diverse ecological constraints .

For example, research on sorghum resistance to sugarcane aphids (Melanaphis sacchari) found that resistant lines accumulate significantly higher levels of OPDA compared to susceptible lines, while showing little increase in JA/JA-Ile levels . These resistant plants simultaneously maintained enhanced photosynthesis while supporting insect growth (tolerance defense), demonstrating the coordination of growth and defense processes .

Genetic Studies and Mutant Phenotypes

Research using genetically modified plants with altered OPDA or JA production has provided valuable insights into OPDA's specific functions. Plants with mutations affecting OPDA conversion to JA (such as opr3) show wild-type-like resistance to certain pathogens and herbivores, unlike mutants disrupting earlier steps in the biosynthetic pathway (such as fad3/7/8, dde2, and aos), which exhibit enhanced susceptibility .

Additional studies with plants that have reduced JA production (OPR3-RNAi, SiOPR3s, and opr7opr8) or enhanced OPDA accumulation (OPR3ox) further support OPDA's essential role in activating basal defense responses against microbial pathogens and insect pests . These genetic approaches have been instrumental in distinguishing OPDA-specific effects from those mediated by JA.

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